molecular formula C8H14OP+ B14305840 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium CAS No. 113985-74-3

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium

Cat. No.: B14305840
CAS No.: 113985-74-3
M. Wt: 157.17 g/mol
InChI Key: MKROXAMHQSIQST-UHFFFAOYSA-N
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Description

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium is a phosphorus-containing bicyclic compound with the molecular formula C8H14OP+. It is also known as 9-phosphoniabicyclo[3.3.1]nonane 9-oxide . This compound is characterized by its unique bicyclic structure, which includes a phosphorus atom bonded to an oxygen atom, forming a phosphonium ion.

Preparation Methods

The synthesis of 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium typically involves the reaction of a bicyclic precursor with a phosphorus-containing reagent. One common method is the reaction of 9-phosphabicyclo[3.3.1]nonane with an oxidizing agent to introduce the oxygen atom, forming the 9-oxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium undergoes various chemical reactions, including:

Scientific Research Applications

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium can be compared with other similar compounds, such as:

Properties

CAS No.

113985-74-3

Molecular Formula

C8H14OP+

Molecular Weight

157.17 g/mol

IUPAC Name

9-phosphoniabicyclo[3.3.1]nonane 9-oxide

InChI

InChI=1S/C8H14OP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2/q+1

InChI Key

MKROXAMHQSIQST-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)[P+]2=O

Origin of Product

United States

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